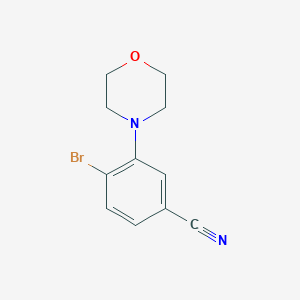
4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C28H21BrN4O6 and its molecular weight is 589.402. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Noncompetitive Inhibition by Novel NMDA Receptor Modulators
The compound DQP-1105, a quinoline derivative, illustrates the potential of these molecules in targeting NMDA receptors. DQP-1105 acts as a noncompetitive antagonist, selectively inhibiting GluN2C- and GluN2D-containing receptors. This selective inhibition could be instrumental in developing therapies for neurological conditions where NMDA receptor overactivity is implicated, such as epilepsy and neurodegenerative diseases. The study highlighted a mechanism involving the interaction with key residues in the GluN2 agonist binding domain, indicating a novel site for drug development (Acker et al., 2011).
Antimicrobial and Antiviral Activities
Quinoline derivatives have demonstrated a broad range of biological activities. Synthesis efforts have led to compounds with potent antimicrobial and antiviral properties. For instance, the synthesis and biological evaluation of novel 4-hydroxyquinolin-2(1H)-ones and related structures revealed compounds with significant antimicrobial activity. This research avenue is crucial for developing new treatments against resistant microbial strains and finding effective antiviral agents (Hassanin & Ibrahim, 2012).
Synthetic Methodologies for Heterocyclic Compounds
Research into the synthesis of heterocyclic compounds based on quinoline structures has provided valuable methodologies for constructing complex molecular architectures. These synthetic strategies enable the creation of diverse heterocycles, which are foundational in medicinal chemistry for drug discovery and development. The elaboration of quinoline cores into various fused rings showcases the versatility of these compounds in generating biologically active molecules (Khodair et al., 1999).
Antioxidant Properties
Quinoline derivatives have also been explored for their antioxidant activities. The structural modification of quinolines to include specific functional groups can enhance their radical scavenging abilities, making them potential candidates for addressing oxidative stress-related conditions. This application highlights the importance of quinoline derivatives in developing therapeutics aimed at mitigating oxidative damage in biological systems (Abdel-Kader & Talaat, 2023).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 6-bromo-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carbaldehyde, which is synthesized from 4-bromoaniline and 2-phenylacetylacetone. The second intermediate is 3-nitrobenzylidene-4,5-dihydro-1H-pyrazol-5-one, which is synthesized from 3-nitrobenzaldehyde and 4,5-dihydro-1H-pyrazol-5-one. The third intermediate is ethyl 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoate, which is synthesized from the first two intermediates and ethyl 4-oxobutanoate. The final product is obtained by hydrolyzing the ester group of the third intermediate to form the corresponding carboxylic acid.", "Starting Materials": [ "4-bromoaniline", "2-phenylacetylacetone", "3-nitrobenzaldehyde", "4,5-dihydro-1H-pyrazol-5-one", "ethyl 4-oxobutanoate" ], "Reaction": [ "Synthesis of 6-bromo-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carbaldehyde: 4-bromoaniline is reacted with 2-phenylacetylacetone in the presence of acetic acid and acetic anhydride to form the corresponding imine. The imine is then reduced with sodium borohydride to form the desired aldehyde.", "Synthesis of 3-nitrobenzylidene-4,5-dihydro-1H-pyrazol-5-one: 3-nitrobenzaldehyde is reacted with 4,5-dihydro-1H-pyrazol-5-one in the presence of ethanol and piperidine to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to form the desired product.", "Synthesis of ethyl 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoate: The first two intermediates are combined in the presence of acetic acid and acetic anhydride to form the corresponding imine. The imine is then reacted with ethyl 4-oxobutanoate in the presence of sodium ethoxide to form the desired ester.", "Hydrolysis of ethyl 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoate: The ester is hydrolyzed with sodium hydroxide to form the corresponding carboxylic acid." ] } | |
CAS番号 |
313404-86-3 |
分子式 |
C28H21BrN4O6 |
分子量 |
589.402 |
IUPAC名 |
4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C28H21BrN4O6/c29-18-9-10-21-20(14-18)26(16-5-2-1-3-6-16)27(28(37)30-21)22-15-23(17-7-4-8-19(13-17)33(38)39)32(31-22)24(34)11-12-25(35)36/h1-10,13-14,23H,11-12,15H2,(H,30,37)(H,35,36) |
InChIキー |
UZFCGTMTGFFKAQ-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC(=CC=C5)[N+](=O)[O-] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



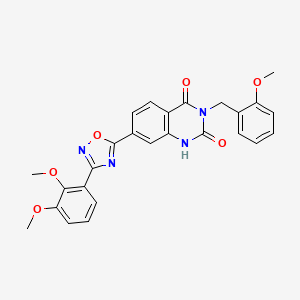
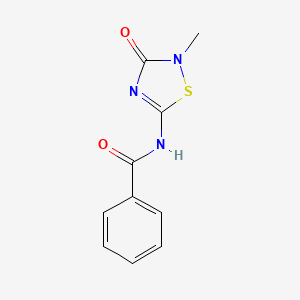
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methoxyethanone](/img/structure/B2706783.png)
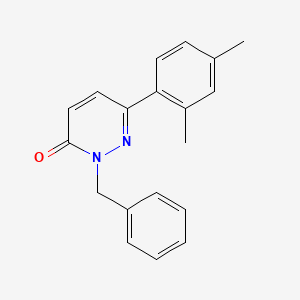
![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(o-tolyl)urea](/img/structure/B2706787.png)

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2706789.png)

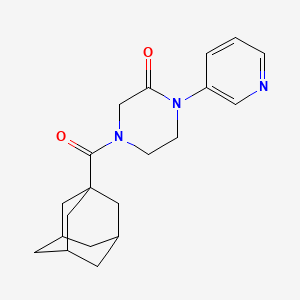
![[4-(2-Chlorophenyl)piperazin-1-yl]-(6-cyclopropylpyrimidin-4-yl)methanone](/img/structure/B2706800.png)

![Tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2706802.png)
